tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate
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Overview
Description
tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate is a complex organic compound that features a bipyridine core
Preparation Methods
The synthesis of tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of a bipyridine derivative with tert-butyl carbamate under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bipyridine core, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. This coordination can alter the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H23N3O2 |
---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19(4)14-9-8-12(11-18-14)13-7-5-6-10-17-13/h8-9,11H,5-7,10H2,1-4H3 |
InChI Key |
YPHQKYKEJTXVON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)C2=NCCCC2 |
Origin of Product |
United States |
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